1,2,4-Benzotriazin-3-ylmethanol
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Overview
Description
1,2,4-Benzotriazin-3-ylmethanol is a chemical compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol It is a derivative of benzotriazine, a heterocyclic compound containing nitrogen atoms in its ring structure
Scientific Research Applications
1,2,4-Benzotriazin-3-ylmethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety information for “1,2,4-Benzotriazin-3-ylmethanol” indicates that it has several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Mechanism of Action
Target of Action
The primary target of 1,2,4-Benzotriazin-3-ylmethanol is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages present in polysaccharides such as starch and glycogen .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose absorbed into the bloodstream .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a decrease in postprandial hyperglycemia (high blood sugar levels after meals), which is beneficial for managing diabetes mellitus .
Result of Action
The molecular effect of this compound’s action is the inhibition of α-glucosidase, leading to a decrease in the breakdown of complex carbohydrates . On a cellular level, this results in a reduction in glucose absorption, thereby helping to control blood glucose levels .
Biochemical Analysis
Biochemical Properties
The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
There is no available information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is no available information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 1,2,4-Benzotriazin-3-ylmethanol vary with different dosages in animal models .
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Benzotriazin-3-ylmethanol can be synthesized through several methods. One common approach involves the reaction of benzotriazole with formaldehyde under acidic conditions to form the desired product . The reaction typically proceeds as follows:
Starting Materials: Benzotriazole and formaldehyde.
Reaction Conditions: Acidic medium (e.g., hydrochloric acid) at room temperature.
Procedure: Benzotriazole is dissolved in an acidic solution, and formaldehyde is added dropwise. The reaction mixture is stirred for several hours until the product precipitates out.
Isolation: The product is filtered, washed with water, and dried to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzotriazin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of benzotriazin-3-ylmethanal or benzotriazin-3-ylmethanoic acid.
Reduction: Formation of benzotriazin-3-ylmethylamine.
Substitution: Formation of benzotriazin-3-ylmethyl halides or alkyl derivatives.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4-one: Another benzotriazine derivative with similar chemical properties.
Benzotriazole: The parent compound of 1,2,4-Benzotriazin-3-ylmethanol.
1,2,4-Triazine: A related heterocyclic compound with nitrogen atoms in the ring structure.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1,2,4-benzotriazin-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-5-8-9-6-3-1-2-4-7(6)10-11-8/h1-4,12H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDGZUWBMWABKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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